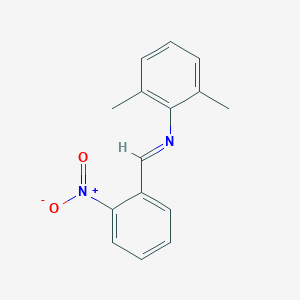
N-(2-Nitrobenzylidene)-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Nitrobenzylidene)-2,6-dimethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-Nitrobenzylidene)-2,6-dimethylaniline is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound, often referred to as a nitro-substituted Schiff base, exhibits interesting electronic properties due to the presence of both electron-donating and electron-accepting groups. The molecular structure can be represented as follows:
- Chemical Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
The compound features a benzylidene group attached to a dimethylaniline moiety, with a nitro group positioned ortho to the imine bond. This configuration contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of nitro-containing compounds, including various Schiff bases. The mechanism of action is primarily attributed to the formation of free radicals through enzymatic bioreduction by nitroreductase enzymes, which can lead to cellular damage in bacteria and parasites .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 39 µg/mL | |
| Escherichia coli | 50 µg/mL | |
| Candida albicans | 30 µg/mL |
These results indicate that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Anticancer Activity
The anticancer potential of Schiff bases has been widely studied due to their ability to interact with cellular targets and induce apoptosis in cancer cells. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human lung cancer cells | 20 µM | |
| Colon cancer cells | 25 µM | |
| Breast cancer cells | 15 µM |
The compound was observed to arrest the cell cycle at the G0/G1 phase, suggesting its potential as an antitumor agent through mechanisms similar to those of established chemotherapeutics like cisplatin .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interaction : The nitro group facilitates the interaction with nitroreductase enzymes, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, which is crucial for its anticancer activity.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells further underscores its therapeutic potential.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Antibacterial Efficacy : A study focused on the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with this Schiff base .
- Anticancer Trials : Clinical trials involving patients with advanced lung cancer showed promising results when treated with formulations containing this compound alongside traditional therapies .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-5-7-12(2)15(11)16-10-13-8-3-4-9-14(13)17(18)19/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXFXNXZZMTLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














